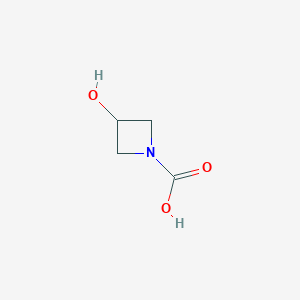
3-Hydroxyazetidine-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-Azetidinecarboxylic acid is a four-membered nitrogen-containing heterocycle. The azetidine ring is known for its significant ring strain, which imparts unique reactivity to the compound. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its distinctive structural and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-1-Azetidinecarboxylic acid can be achieved through several methods. One common approach involves the ring contraction of larger nitrogen-containing heterocycles. For instance, azetidine-3-carboxylic acid can be synthesized by treating azetidine-2-carbonitriles with acidic hydrolysis . Another method involves the cycloaddition reactions, where azetidine derivatives are formed through the reaction of aziridines with various reagents .
Industrial Production Methods
Industrial production of 3-hydroxy-1-Azetidinecarboxylic acid typically involves scalable synthetic routes that ensure high yield and purity. One such method includes the use of Grignard reagents for the coupling reactions, followed by strain-release homologation to achieve the desired azetidine structure .
Análisis De Reacciones Químicas
Types of Reactions
3-hydroxy-1-Azetidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or amines.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted azetidines, alcohols, amines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-hydroxy-1-Azetidinecarboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-hydroxy-1-Azetidinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique ring strain and reactivity allow it to participate in various biochemical reactions, potentially inhibiting or activating specific enzymes and pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different reactivity and applications.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different chemical properties.
Uniqueness
3-hydroxy-1-Azetidinecarboxylic acid is unique due to its specific ring strain, which imparts distinct reactivity and stability. This makes it a valuable compound in various fields, offering unique advantages over other similar compounds .
Propiedades
Fórmula molecular |
C4H7NO3 |
|---|---|
Peso molecular |
117.10 g/mol |
Nombre IUPAC |
3-hydroxyazetidine-1-carboxylic acid |
InChI |
InChI=1S/C4H7NO3/c6-3-1-5(2-3)4(7)8/h3,6H,1-2H2,(H,7,8) |
Clave InChI |
SNBYDHCSBZIOQL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


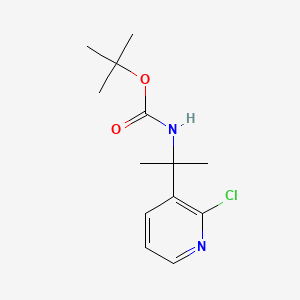

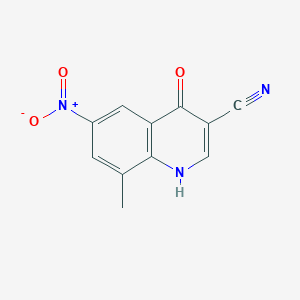

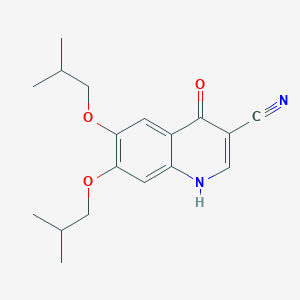

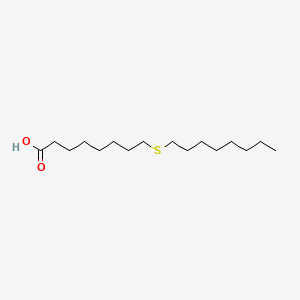

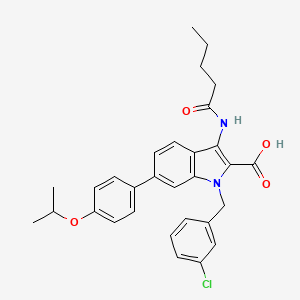

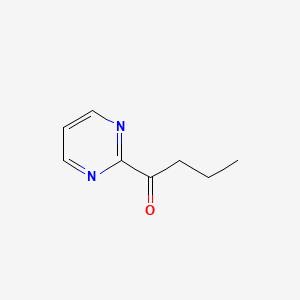
![2-(2-morpholinoacetoxy)ethyl 4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B13939629.png)
![(4R,4'S)-2,2'-Diethyl-4,4'-bi[1,3,2-dioxaborolane]](/img/structure/B13939637.png)

